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Compound of Interest

Compound Name: PF-3845

CAS No.: 1196109-52-0

Cat. No.: B1684308

Get Quote

PF-3845 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme

responsible for the degradation of the endocannabinoid anandamide.[1] By inhibiting FAAH,

PF-3845 effectively increases the levels of anandamide, leading to a range of physiological

effects mediated by cannabinoid receptors.[1] Its high selectivity and potent activity have made

it a valuable tool for studying the endocannabinoid system and a potential therapeutic agent for

various conditions, including inflammatory pain, anxiety, and cancer.[1][2] This guide provides a

detailed overview of the core preliminary in vitro studies of PF-3845, focusing on its primary

and secondary targets, with a comprehensive presentation of quantitative data, experimental

protocols, and visual representations of its mechanisms of action.

Quantitative Data Summary
The in vitro potency and selectivity of PF-3845 have been characterized across its primary

target, FAAH, and a secondary, off-target discovery, Mycobacterium tuberculosis phenylalanyl-

tRNA synthetase (Mtb PheRS). The following tables summarize the key quantitative data from

various studies.

Table 1: In Vitro Inhibition of Fatty Acid Amide Hydrolase (FAAH)
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Target Species Assay Type Parameter Value Reference

Human Biochemical kinact/Ki 14,310 M-1s-1 [3]

Human Biochemical kinact/Ki
40,300 ± 11,000

M-1s-1
[4]

Human Biochemical IC50 7.2 nM [4]

Murine (BV2

microglial cells)
Cell-based IC50 < 20 nM [5]

Table 2: In Vitro Activity Against Cancer Cell Lines

Cell Line Cancer Type Parameter Value Reference

Colo-205
Human Colon

Adenocarcinoma
IC50 52.55 µM [2]

Colo-205 (with

TRPV4

antagonist RN-

1734)

Human Colon

Adenocarcinoma
IC50 30.54 µM [2]

Table 3: In Vitro Inhibition of Mycobacterium tuberculosis Phenylalanyl-tRNA Synthetase (Mtb

PheRS)

Target Assay Type Parameter Value Reference

Mtb PheRS Biochemical Ki ~0.73 ± 0.06 µM [6][7]

Mtb H37Rv Whole-cell MIC ~24 µM [6][7]

Key Experimental Protocols
This section details the methodologies for several key in vitro experiments that have been

instrumental in characterizing the activity of PF-3845.
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FAAH Inhibition Assay
This protocol is based on the methods used to determine the potency of PF-3845 in inhibiting

FAAH activity in cell lysates.

Objective: To quantify the inhibitory activity of PF-3845 against FAAH.

Materials:

BV2 microglial cells[5]

Radiolabeled anandamide ([3H]-AEA)[5][8]

PF-3845[5]

Cell lysis buffer

Scintillation counter

Procedure:

Cell Culture and Lysate Preparation: Culture BV2 microglial cells under standard

conditions. Harvest the cells and prepare a membrane fraction by sonication and

centrifugation.

Inhibition Reaction: Incubate the membrane fraction with varying concentrations of PF-
3845 for a predetermined time.

Hydrolysis Assay: Add radiolabeled anandamide ([3H]-AEA) to the reaction mixture and

incubate for 30 minutes.[5]

Quantification: Stop the reaction and measure the amount of hydrolyzed [3H]-AEA using a

scintillation counter.

Data Analysis: Calculate the concentration of PF-3845 that inhibits 50% of FAAH activity

(IC50).

Cell Viability (MTT) Assay
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This protocol is used to assess the effect of PF-3845 on the viability of cancer cells.

Objective: To determine the cytotoxic effect of PF-3845 on Colo-205 human colon

adenocarcinoma cells.[2]

Materials:

Colo-205 cells[2]

PF-3845[2]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[9]

Cell culture medium and supplements

Spectrophotometer

Procedure:

Cell Seeding: Seed Colo-205 cells in 96-well plates and allow them to adhere overnight.

Treatment: Treat the cells with a range of concentrations of PF-3845 and incubate for 48

hours.[2]

MTT Addition: Add MTT reagent to each well and incubate to allow the formation of

formazan crystals.

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

Absorbance Measurement: Measure the absorbance at a specific wavelength using a

spectrophotometer.

Data Analysis: Calculate the cell viability as a percentage of the control and determine the

IC50 value.[2]

Western Blot Analysis for Signaling Proteins
This protocol is employed to investigate the effect of PF-3845 on the expression and

phosphorylation of proteins in specific signaling pathways.
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Objective: To analyze the effect of PF-3845 on the expression of CB1 and CB2 receptors in

Colo-205 cells and the phosphorylation of ERK and NF-κB pathway components in bone

marrow-derived macrophages (BMMs).[9][10]

Materials:

Colo-205 cells or BMMs[9][10]

PF-3845[9][10]

RANKL (for BMM stimulation)[11]

Primary antibodies against p-ERK, total ERK, p-IκBα, total IκBα, CB1, CB2, and a loading

control (e.g., β-actin)[9][11]

HRP-conjugated secondary antibodies

Chemiluminescence detection reagents

Procedure:

Cell Treatment and Lysis: Treat cells with PF-3845 (and RANKL for BMMs) for the

specified time.[11] Lyse the cells to extract total protein.

Protein Quantification: Determine the protein concentration of each lysate.

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a

PVDF membrane.

Immunoblotting: Block the membrane and incubate with primary antibodies overnight,

followed by incubation with HRP-conjugated secondary antibodies.

Detection: Visualize the protein bands using a chemiluminescence detection system.

Analysis: Quantify the band intensities and normalize to the loading control to determine

changes in protein expression or phosphorylation.

Signaling Pathways and Experimental Workflows
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The following diagrams, generated using the DOT language, illustrate the signaling pathways

affected by PF-3845 and a typical experimental workflow for its in vitro characterization.
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Caption: PF-3845 inhibits osteoclastogenesis by suppressing the RANKL-induced

RAF/MEK/ERK and NF-κB signaling pathways.[10][11]
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Caption: In colon cancer cells, PF-3845 inhibits FAAH, modulates cannabinoid receptor

expression, and reduces cell viability and invasion.[2][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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